

# Spectroscopic Characterization of 2-(Bromomethyl)-5-chloropyridine Hydrobromide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(Bromomethyl)-5-chloropyridine hydrobromide

**Cat. No.:** B3280534

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(Bromomethyl)-5-chloropyridine hydrobromide** is a key heterocyclic building block in medicinal chemistry and drug development. Its utility as a precursor for introducing the 5-chloropyridin-2-ylmethyl moiety into a wide range of molecular scaffolds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity, which is paramount for its application in multi-step syntheses.

This technical guide provides an in-depth overview of the expected spectroscopic data for **2-(Bromomethyl)-5-chloropyridine hydrobromide**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the hydrobromide salt are not readily available in the public domain, this guide will leverage data from the free base, 2-(Bromomethyl)-5-chloropyridine, and closely related analogs to provide a robust framework for its characterization. The principles and expected spectral features discussed herein will empower researchers to confidently identify and assess the quality of this important synthetic intermediate.

## Molecular Structure and Spectroscopic Rationale

The structure of **2-(Bromomethyl)-5-chloropyridine hydrobromide** presents distinct features that are readily interrogated by various spectroscopic techniques. The pyridine ring, with its aromatic protons and carbons, is influenced by the electron-withdrawing chloro and bromomethyl substituents. The benzylic-like methylene protons of the bromomethyl group are particularly diagnostic in  $^1\text{H}$  NMR. The hydrobromide salt form will influence the electronic environment, particularly of the pyridine ring nitrogen and the adjacent protons, leading to predictable shifts in the NMR spectrum compared to the free base.

Caption: Chemical structure of **2-(Bromomethyl)-5-chloropyridine hydrobromide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **2-(Bromomethyl)-5-chloropyridine hydrobromide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its constitution.

### $^1\text{H}$ NMR Spectroscopy

Experimental Considerations: A deuterated polar solvent such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or deuterium oxide (D<sub>2</sub>O) is suitable for dissolving the hydrobromide salt. The choice of solvent can influence the chemical shifts, particularly of the N-H proton if observable.

Expected  $^1\text{H}$  NMR Data (Based on Analogs and Chemical Principles):

| Proton Assignment  | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale                                                                                                                                              |
|--------------------|-------------------------------|--------------|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pyridine-H6        | 8.5 - 8.7                     | d            | ~2.5                      | Deshielded due to proximity to the electronegative nitrogen and the chloro substituent.                                                                |
| Pyridine-H4        | 7.9 - 8.1                     | dd           | ~8.5, 2.5                 | Influenced by both neighboring protons (H3 and H5).                                                                                                    |
| Pyridine-H3        | 7.5 - 7.7                     | d            | ~8.5                      | Coupled to the H4 proton.                                                                                                                              |
| CH <sub>2</sub> Br | 4.7 - 4.9                     | s            | -                         | Singlet due to the absence of adjacent protons. The chemical shift is indicative of a methylene group attached to an aromatic ring and a bromine atom. |
| N-H (HBr)          | 12 - 15                       | br s         | -                         | Broad singlet, often exchangeable with D <sub>2</sub> O. The significant downfield shift is due to the acidic nature of the proton                     |

associated with  
the pyridinium  
nitrogen.

---

## <sup>13</sup>C NMR Spectroscopy

**Experimental Considerations:** Standard <sup>13</sup>C NMR acquisition parameters are generally sufficient. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets representing each unique carbon environment.

**Expected <sup>13</sup>C NMR Data (Based on Analogs and Chemical Principles):**

| Carbon Assignment  | Expected Chemical Shift (ppm) | Rationale                                                       |
|--------------------|-------------------------------|-----------------------------------------------------------------|
| Pyridine-C2        | 150 - 153                     | Attached to the bromomethyl group and adjacent to the nitrogen. |
| Pyridine-C6        | 148 - 150                     | Adjacent to the nitrogen and influenced by the chloro group.    |
| Pyridine-C4        | 140 - 142                     | Deshielded by the adjacent chloro-substituted carbon.           |
| Pyridine-C5        | 130 - 132                     | Carbon bearing the chloro substituent.                          |
| Pyridine-C3        | 125 - 127                     | Shielded relative to other ring carbons.                        |
| CH <sub>2</sub> Br | 30 - 33                       | Typical range for a carbon attached to a bromine atom.          |

## Infrared (IR) Spectroscopy

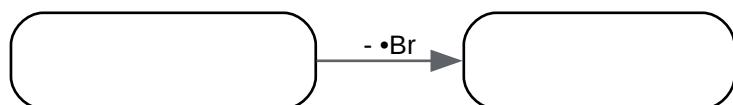
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

**Experimental Protocol:** The IR spectrum can be obtained using a solid sample, typically employing an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

**Expected IR Absorption Bands:**

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Assignment               | Rationale                                                    |
|-----------------------------------|---------------|--------------------------|--------------------------------------------------------------|
| 3100 - 3000                       | Medium        | C-H stretch (aromatic)   | Characteristic of C-H bonds on the pyridine ring.            |
| 2900 - 2500                       | Broad, Medium | N-H stretch (pyridinium) | The broadness is due to hydrogen bonding in the solid state. |
| 1600 - 1580                       | Strong        | C=C/C=N stretch          | Aromatic ring vibrations.                                    |
| 1480 - 1450                       | Medium        | C=C stretch              | Aromatic ring vibrations.                                    |
| 1100 - 1000                       | Strong        | C-Cl stretch             | Stretching vibration of the carbon-chlorine bond.            |
| 700 - 600                         | Strong        | C-Br stretch             | Stretching vibration of the carbon-bromine bond.             |

## Mass Spectrometry (MS)


Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

**Experimental Considerations:** Electrospray ionization (ESI) is a suitable technique for this salt, as it is a soft ionization method that can detect the intact cation.

**Expected Mass Spectrum:**

The mass spectrum would be expected to show the molecular ion for the free base, 2-(Bromomethyl)-5-chloropyridine, as the hydrobromide salt would dissociate in the ESI source. The isotopic pattern will be highly characteristic due to the presence of chlorine and bromine.

- **[M]+ (for C<sub>6</sub>H<sub>5</sub>BrClN):** The molecular ion peak would appear as a cluster due to the isotopes of Br (<sup>79</sup>Br and <sup>81</sup>Br, ~1:1 ratio) and Cl (<sup>35</sup>Cl and <sup>37</sup>Cl, ~3:1 ratio).
  - m/z ≈ 205 (for <sup>79</sup>Br and <sup>35</sup>Cl)
  - m/z ≈ 207 (for <sup>81</sup>Br and <sup>35</sup>Cl, and <sup>79</sup>Br and <sup>37</sup>Cl)
  - m/z ≈ 209 (for <sup>81</sup>Br and <sup>37</sup>Cl)
- **Major Fragmentation Pathway:** A prominent fragmentation would be the loss of the bromine radical to form a stable pyridinium methyl cation.
  - [M-Br]+ at m/z ≈ 126 and 128.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Bromomethyl)-5-chloropyridine Hydrobromide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3280534#spectroscopic-data-for-2-bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)